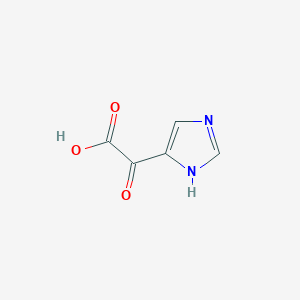
1H-imidazol-4-yl(oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-imidazol-4-yl(oxo)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(oxo)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-imidazol-4-yl(oxo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-imidazol-4-yl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of catalysts, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-imidazol-4-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Imidazole-4-acetic acid: Similar in structure but with different functional groups.
Imidazole-4-carboxylic acid: Another derivative with a carboxyl group instead of an oxo group.
Imidazole-4-aldehyde: Contains an aldehyde group, leading to different reactivity and applications
Uniqueness: 1H-imidazol-4-yl(oxo)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
295345-28-7 |
|---|---|
Fórmula molecular |
C5H4N2O3 |
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10) |
Clave InChI |
RPVXUSIQSQEAFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



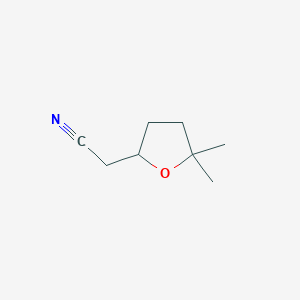
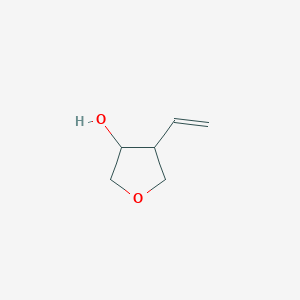


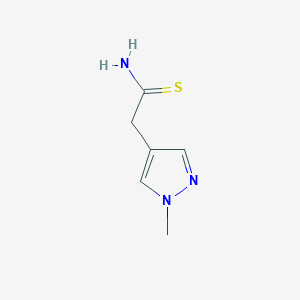
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)


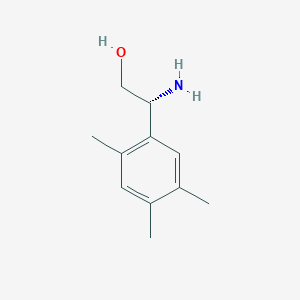
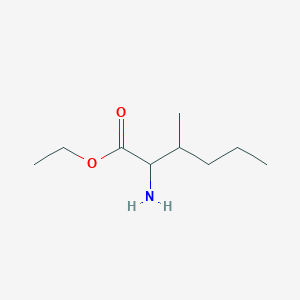
![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

